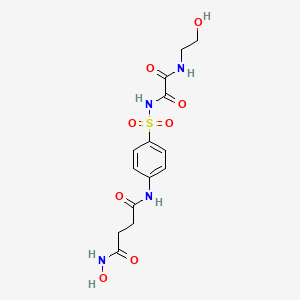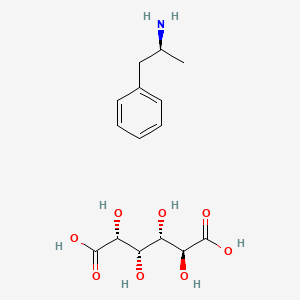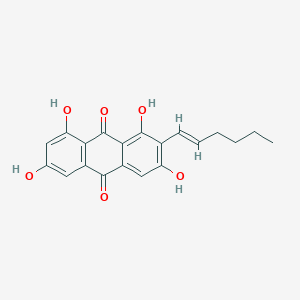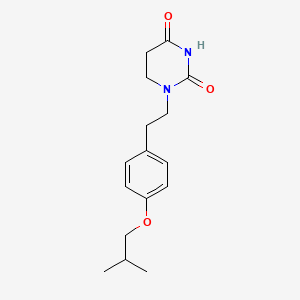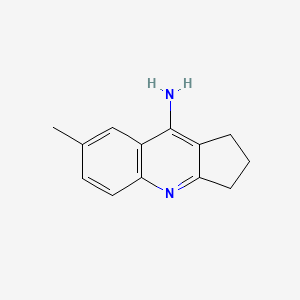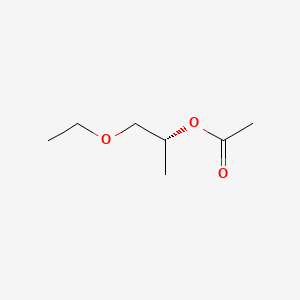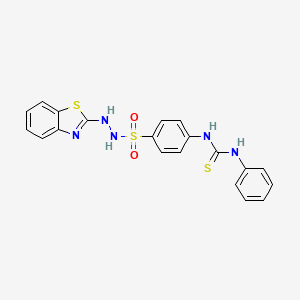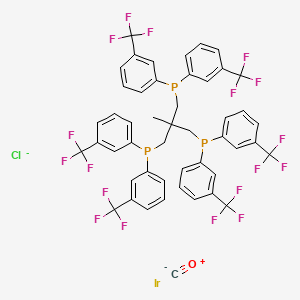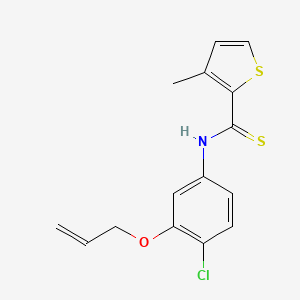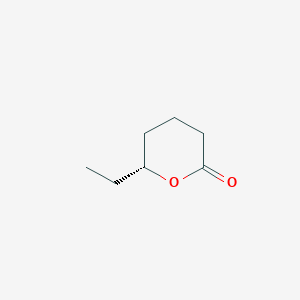
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- can be achieved through several methods. One common approach involves the cyclization of 5-hydroxyheptanoic acid under acidic conditions to form the lactone ring . This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity lactone suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its antimicrobial or therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
δ-Valerolactone: Another lactone with a five-membered ring structure.
γ-Butyrolactone: A lactone with a four-membered ring structure.
ε-Caprolactone: A lactone with a seven-membered ring structure.
Uniqueness
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- is unique due to its six-membered ring structure with an ethyl substituent, which imparts specific chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial production .
Propiedades
Número CAS |
108943-43-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(6R)-6-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
JFVQYQDTHWLYHG-ZCFIWIBFSA-N |
SMILES isomérico |
CC[C@@H]1CCCC(=O)O1 |
SMILES canónico |
CCC1CCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


